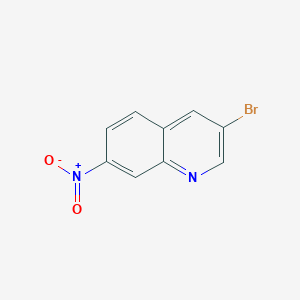

3-Bromo-7-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAPLHYFQYRMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-nitroquinoline

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of 3-Bromo-7-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] The strategic placement of the nitro and bromo functionalities on the quinoline scaffold offers versatile handles for further molecular elaboration, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3] This document eschews a conventional template, instead presenting a logically structured narrative that delves into the causal reasoning behind the chosen synthetic pathway, detailed experimental protocols, and mechanistic insights. The synthesis is approached via a robust two-step sequence: the initial construction of the 7-nitroquinoline core via a modified Skraup synthesis, followed by a regioselective electrophilic bromination at the C-3 position. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to obtaining this valuable compound.

Strategic Analysis of the Synthetic Pathway

The synthesis of a disubstituted quinoline, such as this compound, requires careful strategic planning to ensure correct regiochemical outcomes. A direct, one-pot synthesis is impractical due to the difficulty of controlling the simultaneous introduction of two different substituents onto the quinoline core. Therefore, a sequential approach is optimal.

The most logical strategy involves:

-

Formation of the Quinoline Core with the C-7 Substituent: Constructing the quinoline ring with the nitro group already in place at the 7-position. The Skraup synthesis is a classic and powerful method for this transformation, capable of generating quinolines from anilines.[4][5]

-

Introduction of the C-3 Substituent: Performing a regioselective bromination on the pre-formed 7-nitroquinoline intermediate. The electronic properties of the 7-nitroquinoline system dictate the position of subsequent electrophilic attack.

This two-step pathway, illustrated below, provides a reliable and scalable route to the target molecule.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of the 7-Nitroquinoline Intermediate via Skraup Reaction

The Skraup synthesis facilitates the creation of the quinoline ring system by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

Mechanistic Rationale and Regioselectivity

The choice of m-nitroaniline as the starting material is critical. In the acidic environment of the Skraup reaction, the amino group directs the cyclization. For a meta-substituted aniline, this results in the formation of a mixture of 5- and 7-substituted quinoline isomers.[6] The reaction proceeds through several key stages:

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[7]

-

Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate addition.

-

Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline.

-

Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline. Nitrobenzene is a common oxidizing agent, though the nitro group of the starting aniline can also serve this role.[4][5]

The formation of both 7-nitro- and 5-nitroquinoline is a direct consequence of the two possible cyclization pathways (ortho and para to the amino group) from the m-nitroaniline precursor. Separation of these isomers is a crucial downstream step.

Detailed Experimental Protocol: Skraup Synthesis of 7-Nitroquinoline

Disclaimer: This reaction is notoriously exothermic and can become violent if not properly controlled. It should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and with cooling baths on standby.

Materials:

-

m-Nitroaniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

-

5-liter three-necked round-bottom flask with mechanical stirrer and reflux condenser

Procedure:

-

In the 5-liter flask, create a homogeneous slurry of m-nitroaniline (1.0 mole), arsenic pentoxide (0.7 moles, preferred for a less violent reaction), and glycerol (3.7 moles).[5]

-

With vigorous mechanical stirring, add concentrated sulfuric acid (0.9 moles) dropwise over 30-45 minutes. The temperature will rise spontaneously; maintain it below 100°C using an ice-water bath if necessary.

-

Once the addition is complete, heat the mixture to 135-145°C. The reaction is vigorous. Maintain this temperature for 4-5 hours until the reaction subsides.

-

Allow the mixture to cool to approximately 100°C and then cautiously pour it into 4 liters of water while stirring.

-

Boil the diluted mixture for 15 minutes to help dissolve tars. Add 200g of decolorizing carbon and filter the hot solution through a large Büchner funnel.

-

Cool the filtrate to 10°C and neutralize it by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is ~8. This will precipitate the crude mixture of 5- and 7-nitroquinoline isomers.

-

Filter the crude product, wash with cold water, and dry thoroughly.

Purification:

-

The separation of the 5- and 7-nitroquinoline isomers is typically achieved by fractional crystallization or column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate. The 7-nitro isomer is generally more polar.

Step 2: Regioselective Bromination of 7-Nitroquinoline

With the 7-nitroquinoline core synthesized, the next step is the selective introduction of a bromine atom at the C-3 position.

Mechanistic Rationale and Causality of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the 7-nitroquinoline nucleus is governed by the combined electronic effects of the heterocyclic nitrogen and the C-7 nitro group.

-

Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom, making it less reactive towards electrophiles than the benzene ring.

-

Nitro Group Deactivation: The potent electron-withdrawing nitro group at C-7 strongly deactivates the carbocyclic (benzene) ring towards electrophilic attack.

-

Directive Effect: This deactivation of the benzene ring effectively channels the electrophilic attack towards the less deactivated pyridine ring. Within the pyridine ring, the C-3 position is the most favorable site for electrophilic substitution.

A Chinese patent describes a method for this transformation, reacting 7-nitroquinoline with N-bromosuccinimide (NBS) to successfully yield this compound, confirming this theoretical outcome.[8]

Caption: Key steps in the electrophilic bromination of 7-nitroquinoline.

Detailed Experimental Protocol: Bromination of 7-Nitroquinoline

Materials:

-

7-Nitroquinoline (purified from Step 1)

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Acetonitrile[9]

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve 7-nitroquinoline (1.0 eq) in glacial acetic acid inside the round-bottom flask.

-

Add N-bromosuccinimide (1.0-1.1 eq) to the solution in one portion.[9]

-

Heat the reaction mixture to 80-100°C and stir for 1-3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water. A precipitate of the crude product should form.

-

Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Filter the solid product, wash thoroughly with water to remove any residual acid and salts, and dry under vacuum.

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary to achieve high purity.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

| Parameter | Data | Source |

| Chemical Formula | C₉H₅BrN₂O₂ | [10] |

| Molecular Weight | 253.05 g/mol | [10] |

| Appearance | Expected to be a pale yellow or off-white solid | - |

| Purity | >95% (typical target) | [10] |

| Mass Spec (EI-MS) | M⁺ peak at m/z 252, M+2 peak at m/z 254 (approx. 1:1 ratio) | [11] |

| ¹H NMR (Est.) | Aromatic protons expected in the δ 7.5-9.5 ppm range | [11] |

| ¹³C NMR (Est.) | Signals for 9 distinct carbons, with C-Br deshielded | [11] |

Spectroscopic Elucidation:

-

Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the spectrum will exhibit two peaks of nearly equal intensity at M⁺ and [M+2]⁺, providing definitive evidence for the presence of a single bromine atom.[11]

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum will confirm the substitution pattern. The absence of a signal for H-3 and the specific splitting patterns of the remaining five aromatic protons will validate the structure. ¹³C NMR will show nine distinct carbon signals, with the C-3 signal shifted due to the attached bromine.

References

- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. Benchchem.

- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.

- CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.

- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Arom

- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom

- The Skraup Synthesis of Quinolines.

- Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline. Benchchem.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- This compound. MySkinRecipes.

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Benchchem.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- 3-Bromo-7-methylquinoline | 66438-79-7. Benchchem.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- This compound. LabSolutions.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iipseries.org [iipseries.org]

- 8. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. labsolu.ca [labsolu.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-Bromo-7-nitroquinoline chemical properties and structure

An In-depth Technical Guide to 3-Bromo-7-nitroquinoline: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This compound is a halogenated and nitrated heterocyclic compound built upon the quinoline scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characterization, plausible synthetic routes, and key chemical reactions. As a bifunctional molecule, it serves as a versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromine atom and the nitro group offers orthogonal handles for molecular elaboration, making it a compound of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes theoretical knowledge with practical insights to serve as an essential resource for professionals in drug development and chemical research.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose structure consists of a quinoline ring system substituted with a bromine atom at the C3 position and a nitro group at the C7 position. This substitution pattern dictates its chemical reactivity and potential applications.

Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1354221-07-0 | [1][2] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Storage | Room temperature, sealed, dry | [1] |

| SMILES | O=--INVALID-LINK--[O-] |

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation is paramount for any chemical entity used in research and development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. [3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons at C2 and C4 on the pyridine ring will be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons on the benzene ring (H5, H6, H8) will have chemical shifts influenced by the deactivating nitro group.

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms. The carbons attached to the electronegative bromine (C3), nitrogen (C8a, C2), and the nitro group (C7) will have characteristic chemical shifts. Spectroscopic data for related compounds, such as 3-bromo-6-fluoro-8-nitroquinoline, can serve as a reference for predicting these shifts. [4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation. The high-resolution mass spectrum (HRMS) of this compound should show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, confirming the presence of a single bromine atom. [3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of this compound is expected to show strong characteristic absorption bands for:

-

N-O stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C=N and C=C stretching of the quinoline ring system in the 1450-1600 cm⁻¹ region.

-

C-Br stretching typically found in the lower frequency region (500-600 cm⁻¹).

Proposed Synthetic Strategy

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic pathway can be designed based on established quinoline chemistry. Direct electrophilic bromination of quinoline is often unselective, yielding mixtures of 5- and 8-bromo isomers, and is generally difficult to direct to the 3-position. [5]Therefore, a more controlled, multi-step approach is necessary. The most logical strategy involves the nitration of a pre-functionalized precursor, 3-bromoquinoline.

Rationale for Synthetic Route

Starting with commercially available 3-bromoquinoline, a regioselective nitration can be performed. The bromine atom at C3 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, as a halogen, it is an ortho, para-director. The quinoline nitrogen is also deactivating, particularly towards the pyridine ring. Therefore, electrophilic attack is strongly favored on the benzene ring. The directing effect of the C3-bromo substituent would favor substitution at C6 and C8. The formation of the 7-nitro isomer is also plausible and can often be isolated as a significant product under carefully controlled nitration conditions.

Caption: Proposed synthesis of this compound via electrophilic nitration.

Experimental Protocol: Nitration of 3-Bromoquinoline

Warning: This procedure involves the use of strong acids and nitrating agents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromoquinoline (1.0 eq). Cool the flask in an ice-salt bath to 0°C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) dropwise to chilled concentrated sulfuric acid (5-10 vol eq) while maintaining the temperature below 10°C.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-bromoquinoline, ensuring the internal temperature does not exceed 5-10°C. After the addition is complete, allow the reaction mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Reaction Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product mixture.

-

Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, a mixture of nitro-isomers, must be purified by column chromatography on silica gel to isolate the desired this compound isomer.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its two distinct reactive sites, which can be addressed selectively.

Reactions at the Bromine Position (C3)

The C-Br bond at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon or nitrogen-based substituents. This is a cornerstone for building molecular complexity.

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

-

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

-

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, yielding 3-aminoquinoline derivatives.

Reactions at the Nitro Group (C7)

The nitro group is a versatile functional group that primarily serves as a precursor to an amino group.

-

Reduction: The nitro group can be readily reduced to a primary amine (3-bromo-7-aminoquinoline) using various reagents, such as tin(II) chloride (SnCl₂), iron powder in acidic medium, or catalytic hydrogenation (H₂/Pd-C). [6]This resulting amino group is a key functional handle for further derivatization, including:

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

-

The presence of the electron-withdrawing nitro group also activates the quinoline ring, potentially facilitating nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, a known reactivity pattern for nitrated bromoquinolines. [7]

Caption: Key reaction pathways for the synthetic modification of this compound.

Potential Applications in Research and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. [7][8]Derivatives of this compound are valuable precursors for screening libraries aimed at discovering new therapeutic agents.

-

Anticancer Agents: The quinoline core is present in several anticancer drugs. Halogenated quinolines, in particular, have shown enhanced cytotoxic effects. [8]The ability to functionalize both the C3 and C7 positions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds. [7]* Antimicrobial Agents: Quinolone derivatives are well-known for their antibacterial properties. [8]this compound can serve as a starting point for novel antibiotics by synthesizing derivatives that target essential bacterial enzymes. [8]* Materials Science: The rigid, planar structure of the quinoline ring makes it an attractive scaffold for developing fluorescent probes and organic electronic materials. [1]The photophysical properties can be fine-tuned by introducing various substituents through the synthetic handles provided by the bromo and nitro groups.

Safety, Handling, and Storage

-

Handling: Use chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be carried out in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

This compound is a strategically functionalized heterocyclic building block with significant potential in synthetic chemistry. Its well-defined reactive sites at the C3-bromo and C7-nitro positions allow for controlled, stepwise modifications, enabling the synthesis of complex molecular architectures. This versatility makes it a highly valuable precursor for generating libraries of novel compounds for evaluation in drug discovery programs, particularly in the fields of oncology and infectious diseases, as well as for applications in materials science. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1354221-07-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromo-7-nitroquinoline (CAS Number 1354221-07-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-bromo-7-nitroquinoline (CAS No. 1354221-07-0), a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delves into the core physicochemical properties, spectroscopic characterization, and synthetic accessibility of this compound. Furthermore, it explores the reactivity of the quinoline scaffold, with a particular focus on its utility in cross-coupling reactions for the generation of diverse molecular architectures. The guide also contextualizes the potential biological significance of this compound by examining the well-established and diverse pharmacological activities of the broader quinoline class of compounds, including their applications as anticancer, antimicrobial, and anti-inflammatory agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge and practical insights into the application of this versatile chemical intermediate.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. The structural rigidity of the quinoline core, combined with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve specific interactions with biological targets.

This compound is a strategically functionalized derivative that offers significant potential as a versatile intermediate in the synthesis of novel bioactive molecules. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the nitro group at the 7-position acts as a powerful electron-withdrawing group, influencing the reactivity of the quinoline ring and providing a precursor for further chemical transformations, such as reduction to an amino group.

This guide will provide a detailed examination of the properties and potential applications of this compound, empowering researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1354221-07-0 | [1][2] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| Appearance | Not explicitly stated in search results; likely a solid at room temperature. | |

| Melting Point | No experimental data available in search results. | |

| Boiling Point | No experimental data available in search results. | |

| Solubility | No specific experimental data available. The related compound 3-bromo-8-nitroquinoline has limited water solubility but is more soluble in polar aprotic solvents like DMSO. | |

| Storage | Store in a dry, sealed container at room temperature.[3][4] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals in the aromatic region. The protons on the pyridine ring (H-2 and H-4) will likely be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the nitro group. The protons on the benzene portion of the ring system will also show characteristic splitting patterns based on their substitution.

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms, as well as the electron-withdrawing nitro group.

2.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

Aromatic C-H stretching vibrations.

-

C=N and C=C stretching vibrations of the quinoline ring.

-

Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

-

C-Br stretching vibration.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic sequences, typically involving the construction of the quinoline ring followed by or incorporating bromination and nitration steps.

Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general synthetic routes for substituted quinolines can be adapted. A plausible approach involves the nitration of a pre-existing bromoquinoline or the bromination of a nitroquinoline. For instance, the synthesis of related compounds like 6,8-dibromo-5-nitroquinoline has been achieved by the direct nitration of 6,8-dibromoquinoline.[5] Similarly, the synthesis of 3-bromoquinoline itself can be accomplished through various methods, including high-temperature gas-phase bromination of quinoline or via a Sandmeyer reaction from 3-aminoquinoline.[6]

A potential synthetic workflow for this compound is depicted in the following diagram:

Caption: A potential synthetic route to this compound.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The general workflow for a Suzuki-Miyaura coupling reaction involving a bromoquinoline is as follows:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromoquinoline, which can be adapted for this compound.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., a mixture of toluene and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, and the base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-7-nitroquinoline.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity data for this compound has been reported in the searched literature, the quinoline scaffold is a well-established pharmacophore with a wide range of therapeutic applications. The introduction of bromine and nitro substituents can significantly modulate the biological profile of the quinoline core.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[7] The mechanisms of action are diverse and include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of various signaling pathways. The presence of a nitro group can, in some cases, enhance the antiproliferative activity of quinoline compounds.[5] For example, 6-bromo-5-nitroquinoline has shown significant antiproliferative and apoptotic effects in various cancer cell lines.[5]

Antimicrobial Activity

The quinolone and quinoline classes of compounds have a long history as effective antimicrobial agents. Fluoroquinolones, for instance, are a major class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The core quinoline structure is a key component of their activity. It is plausible that novel derivatives of this compound could exhibit interesting antimicrobial properties.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties.[8] These compounds can modulate inflammatory pathways and may offer therapeutic potential for a variety of inflammatory conditions.

The following diagram illustrates the diverse potential biological activities of the quinoline scaffold, providing a context for the future investigation of this compound derivatives.

Caption: Diverse biological activities associated with the quinoline scaffold.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic functionalization provides multiple avenues for the creation of diverse and complex molecular architectures. While specific experimental data for this compound is not extensively available, the well-documented reactivity of the bromoquinoline core and the broad pharmacological potential of the quinoline scaffold highlight its significance for future research. This technical guide serves as a foundational resource for scientists and researchers, providing essential information to facilitate the effective use of this compound in the pursuit of novel therapeutic agents and functional materials. Further investigation into the specific biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective drugs.

References

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Synthesis and biological activities of new substituted thiazoline-quinoline deriv

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. (URL: [Link])

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed. (URL: [Link])

-

Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed. (URL: [Link])

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. ResearchGate. (URL: [Link])

-

This compound | CAS: 1354221-07-0 | FINETECH INDUSTRY LIMITED. (URL: [Link])

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

(PDF) 8-Nitroquinoline - ResearchGate. (URL: [Link])

-

8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope | Journal of the American Chemical Society. (URL: [Link])

-

Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate - Scirp.org. (URL: [Link])

Sources

- 1. This compound | CAS: 1354221-07-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1354221-07-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [myskinrecipes.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data Analysis of 3-Bromo-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for 3-Bromo-7-nitroquinoline, a key intermediate in organic synthesis and pharmaceutical research.[1] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral characterization of this complex heterocyclic compound. The methodologies and interpretations presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Molecular Structure and Its Influence on Spectral Properties

This compound possesses a rigid quinoline core, which is substituted with two electron-withdrawing groups: a bromine atom at the 3-position and a nitro group at the 7-position.[2] This substitution pattern significantly influences the electron distribution within the aromatic system, which in turn dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the fragmentation patterns in Mass Spectrometry (MS), and the vibrational frequencies in Infrared (IR) spectroscopy. Understanding these electronic effects is paramount for accurate spectral interpretation.

Molecular Formula: C₉H₅BrN₂O₂[2]

Molecular Weight: 253.05 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Due to the lack of freely available experimental spectra for this specific molecule, the following sections provide predicted data based on the analysis of similar compounds, such as 3-bromoquinoline and other substituted quinolines.[3][4][5]

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region. The electronegativity of the nitrogen atom in the quinoline ring, along with the electron-withdrawing effects of the bromine and nitro groups, will cause the protons to be significantly deshielded, resulting in downfield chemical shifts.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the Free Induction Decay (FID) data using standard pulse sequences. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H2 | 9.0 - 9.4 | Doublet (d) | ~2.0 - 3.0 |

| H4 | 8.5 - 8.9 | Doublet (d) | ~2.0 - 3.0 |

| H5 | 8.2 - 8.6 | Doublet (d) | ~8.0 - 9.0 |

| H6 | 7.8 - 8.2 | Doublet of doublets (dd) | ~8.0 - 9.0, ~2.0 |

| H8 | 8.4 - 8.8 | Doublet (d) | ~2.0 |

Causality Behind Predictions: The protons on the pyridine ring (H2 and H4) are expected to be the most deshielded due to their proximity to the electronegative nitrogen atom. The nitro group at the 7-position will strongly deshield the adjacent H6 and H8 protons. The bromine at the 3-position will primarily influence the chemical shifts of H2 and H4.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, one for each unique carbon atom. The chemical shifts will be influenced by the hybridization state of the carbon atoms and the electronic effects of the substituents.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7-1.0 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Acquisition: Perform a proton-decoupled experiment to simplify the spectrum, resulting in single peaks for each carbon. A greater number of scans and a longer relaxation delay are necessary compared to ¹H NMR.[3]

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | 152 - 156 |

| C3 | 120 - 124 |

| C4 | 140 - 144 |

| C4a | 127 - 131 |

| C5 | 129 - 133 |

| C6 | 124 - 128 |

| C7 | 148 - 152 |

| C8 | 126 - 130 |

| C8a | 147 - 151 |

Causality Behind Predictions: The carbons attached to or in close proximity to the nitrogen (C2, C4, C8a) and the nitro group (C7) are expected to be the most downfield. The carbon bearing the bromine atom (C3) will also exhibit a distinct chemical shift.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and gaining structural information from its fragmentation pattern.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after gas chromatographic separation.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to generate a positively charged molecular ion (M⁺•) and fragment ions.[3]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.

The mass spectrum will be characterized by a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•).[3][6]

| m/z | Ion | Significance |

| 252, 254 | [C₉H₅⁷⁹BrN₂O₂]⁺•, [C₉H₅⁸¹BrN₂O₂]⁺• | Molecular Ion (M⁺•) |

| 206, 208 | [M - NO₂]⁺• | Loss of the nitro group |

| 127 | [M - Br - NO₂]⁺ | Loss of bromine and nitro group |

Self-Validating System: The presence of the M and M+2 peaks in an approximately 1:1 ratio is a definitive indicator of a compound containing one bromine atom.[3][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic functional groups present in this compound.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring |

| 1550-1500, 1350-1300 | N-O asymmetric and symmetric stretch | Nitro group (NO₂) |

| 850-750 | C-H out-of-plane bend | Aromatic |

| ~700 | C-Br stretch | Bromo group |

Authoritative Grounding: The characteristic absorption bands for nitro compounds and aromatic systems are well-established in infrared spectroscopy literature.[7]

Integrated Workflow for Structural Elucidation

The unambiguous structural confirmation of this compound relies on the synergistic application of these analytical techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

References

- The Royal Society of Chemistry. (2012). Supplementary Information.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- PubChem. 3-Bromoquinoline.

- ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds).

- PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- BLD Pharm. This compound.

- FINETECH INDUSTRY LIMITED. This compound.

- MySkinRecipes. This compound.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- Doc Brown's Chemistry. Infrared Spectroscopy.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS: 1354221-07-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

molecular weight and formula of 3-Bromo-7-nitroquinoline

An In-Depth Technical Guide to 3-Bromo-7-nitroquinoline: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular properties, logical synthetic pathways, detailed characterization protocols, and its proven utility as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of this molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted quinoline derivative. The quinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic placement of a bromine atom at the 3-position and a nitro group at the 7-position endows the molecule with distinct reactivity at multiple sites, making it a highly valuable intermediate for synthetic elaboration.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [2][3][4][5] |

| Molecular Weight | 253.05 g/mol | [2][4][5][6] |

| CAS Number | 1354221-07-0 | [2][3][4] |

| MDL Number | MFCD28133455 | [2][3] |

| Appearance | (Expected) Light yellow to yellow solid | General knowledge |

| Storage | Room temperature, sealed, dry | [2] |

Strategic Synthesis: A Regioselective Approach

The synthesis of this compound is not trivial due to the potential for multiple isomers during the functionalization of the quinoline ring. A logical and controlled approach involves a two-step process starting from a pre-functionalized quinoline to ensure the desired regiochemistry. The most field-proven strategy is the nitration of 3-bromoquinoline.

Causality of the Synthetic Strategy: Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromo isomers, while direct nitration also leads to mixtures.[7] By starting with 3-bromoquinoline, the bromine atom and the ring nitrogen exert their own directing effects on the incoming electrophile (the nitronium ion, NO₂⁺). The pyridine ring is deactivated towards electrophilic substitution, thus directing the nitration to the benzenoid ring. The 7-position is electronically favored for substitution.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration of 3-Bromoquinoline

This protocol is a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the characterization methods outlined in the next section.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid (H₂SO₄, 5 mL) and cool the flask to 0°C in an ice-water bath.

-

Substrate Addition: Slowly add 3-bromoquinoline (1.0 eq) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL) at 0°C.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-bromoquinoline over 30 minutes. Maintain the reaction temperature at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Structural Elucidation and Analytical Characterization

Unambiguous structural confirmation is critical. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive characterization of the molecule's identity and purity.[8]

Caption: Logical flow of structural elucidation.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Results & Rationale |

| ¹H NMR | Aromatic Region (δ 7.5-9.5 ppm): Expect 5 distinct signals for the 5 aromatic protons. Protons on the pyridine ring (H2, H4) will be the most deshielded (highest ppm) due to the inductive effect of the ring nitrogen. Protons on the benzenoid ring will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Aromatic Region (δ 120-155 ppm): Expect 9 distinct carbon signals. The carbon bearing the bromine (C3) will be shielded relative to its unsubstituted counterpart. Carbons near the nitrogen (C2, C8a) and the nitro group (C7, C6, C8) will be significantly deshielded. |

| Mass Spec (EI) | Molecular Ion (M⁺•): A characteristic pair of peaks of nearly equal intensity at m/z 253 and 255.[8] Rationale: This M⁺• and [M+2]⁺• pattern is the definitive signature of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] |

| FT-IR (cm⁻¹) | ~1520 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group. ~1600-1450 cm⁻¹: C=C and C=N stretching of the quinoline ring. ~800-700 cm⁻¹: C-Br stretching vibration. |

Reactivity and Applications in Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which serve as handles for building molecular complexity.

-

The Bromo Group (C3-Br): The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[1]

-

The Nitro Group (C7-NO₂): The electron-withdrawing nitro group activates the quinoline ring system. More importantly, it can be readily reduced to an amino group (-NH₂). This resulting 7-amino-3-bromoquinoline opens up a new avenue for derivatization, such as amide bond formation, sulfonylation, or further coupling reactions. The presence of nitro groups on a quinoline scaffold has been shown to facilitate reactions with nucleophiles.[9]

This dual reactivity makes the compound an excellent starting point for creating libraries of novel compounds for screening against various biological targets. Quinoline derivatives, including nitrated quinolines, are actively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][10][11] Specifically, substituted quinolines are key in the development of kinase inhibitors, which are crucial in oncology.[1][10]

Caption: Key reaction pathways for derivatization.

Conclusion

This compound represents a strategically designed molecular scaffold with significant potential for advanced synthetic chemistry and drug discovery. Its well-defined structure, characterized by orthogonal reactive sites, provides medicinal chemists with a powerful platform for generating novel chemical entities. The synthetic and analytical protocols detailed herein offer a robust framework for researchers to confidently produce, verify, and utilize this compound in the pursuit of new therapeutics and functional materials.

References

-

Appchem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

LabSolutions. This compound. [Link]

-

PubChem, National Institutes of Health. 3-Bromo-7-ethylquinoline. [Link]

-

Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC), NIH. [Link]

-

PubChem, National Institutes of Health. 3-Bromoquinoline. [Link]

-

Patsnap. Synthesis method of 3-bromoquinoline compound. [Link]

-

ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. [Link]

-

PubMed. Discovering novel 3-nitroquinolines as a new class of anticancer agents. [Link]

-

ResearchGate. Synthesis of nitroquinoline derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. appchemical.com [appchemical.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | CAS: 1354221-07-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Buy 3-Bromo-8-nitroquinoline | 5341-07-1 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 3-Bromo-7-nitroquinoline

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a quinoline core substituted with a bromine atom at the 3-position and a nitro group at the 7-position, provides a unique electronic and steric profile. This dual functionalization is not merely additive; it creates a molecule primed for diverse and regioselective chemical transformations. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire ring system, particularly activating the C-Br bond for a host of modern synthetic operations.

This guide offers a deep dive into the chemical reactivity and stability profile of this compound. We will move beyond simple reaction schemes to explore the causality behind experimental choices, providing field-proven insights for its application in complex synthetic campaigns.

Part 1: The Chemical Reactivity Landscape

The reactivity of this compound is dominated by the interplay between the bromine atom, a versatile synthetic handle, and the powerful electron-withdrawing nitro group. This combination unlocks a broad spectrum of reactions, primarily centered around the C-Br bond and the nitro functionality.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 3-position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds with high precision.[2][3]

The Suzuki-Miyaura reaction is a premier method for creating C-C bonds between this compound and various organoboron reagents.[4][5][6] This reaction is instrumental in synthesizing 3-arylquinoline scaffolds, which are privileged structures in numerous biologically active compounds, including inhibitors of kinases like HER-2 and EGFR.[7] The choice of catalyst, ligand, and base is critical for achieving high yields and accommodating diverse functional groups.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and a base like sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.).[7]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v, 5 mL), via syringe.[7]

-

Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[7]

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-7-nitroquinoline product.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of N-aryl quinolines, the Buchwald-Hartwig amination is an indispensable tool.[8][9] This reaction couples this compound with primary or secondary amines, providing direct access to compounds that are often challenging to synthesize via classical methods like nucleophilic aromatic substitution.[8] The success of this transformation hinges on the use of bulky, electron-rich phosphine ligands that facilitate the key reductive elimination step.[10]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., X-Phos, 3.6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by column chromatography.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Reactivity of the Nitro Group

The nitro group is not merely a spectator or an activating group; it is a versatile functional group in its own right. Its most common transformation is reduction to an amine.

Reduction to 7-Aminoquinoline

The nitro group can be readily reduced to a primary amine (NH₂) using various standard reducing agents, such as:

-

Catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst). [11]* Metal-acid systems (e.g., SnCl₂ in HCl, or Fe powder in acetic acid).

This transformation yields 3-bromo-7-aminoquinoline, a valuable bifunctional intermediate. The newly formed amino group can undergo a wide array of reactions (e.g., acylation, diazotization, alkylation), while the C-Br bond remains available for cross-coupling, allowing for orthogonal synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, the strong electron-withdrawing effect of the 7-nitro group activates the C-3 bromine for direct nucleophilic aromatic substitution (SNAr) under certain conditions. [12]The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. [13]This pathway is most effective with potent nucleophiles like alkoxides or thiolates at elevated temperatures. However, for amine nucleophiles, the Buchwald-Hartwig amination generally provides higher yields and broader substrate scope under milder conditions. [8]

Part 2: Stability Profile and Degradation Pathways

Ensuring the integrity of a chemical intermediate is paramount for reproducible research and development. The stability of this compound is influenced by thermal stress, light exposure, and chemical environment.

Thermal, Photo, and Chemical Stability

| Parameter | Stability Profile | Recommended Handling & Storage |

| Thermal Stability | Generally stable under standard laboratory conditions. Like many nitroaromatic compounds, it may undergo exothermic decomposition at highly elevated temperatures. [14] | Avoid excessive heating. Store at controlled room temperature away from heat sources. |

| Photostability | Nitroaromatic compounds are frequently susceptible to photodegradation upon prolonged exposure to UV or high-intensity visible light. [14][15] | Store in amber, light-resistant containers. [14]Minimize exposure to direct light during handling. |

| Hydrolytic Stability | The aromatic system is robust, but prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation, such as ring opening or substitution. [16] | Use under neutral or buffered conditions where possible. Avoid storage in strong aqueous acids or bases. |

| Incompatibilities | Incompatible with strong oxidizing agents and strong bases. [14] | Store separately from strong oxidizers and bases. |

Protocol: Guideline for Photostability Assessment (Adapted from ICH Q1B)

This protocol provides a framework for evaluating the light sensitivity of this compound.

-

Sample Preparation: Prepare samples of the solid material and a solution in a relevant, photochemically inert solvent (e.g., acetonitrile). Prepare corresponding "dark" control samples by wrapping them in aluminum foil. [14]2. Light Source: Use a light source capable of emitting both cool white fluorescent and near-UV light, as specified by ICH guidelines. [17]3. Exposure: Expose the samples to a controlled illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. [17]The dark controls should be kept in the same environment to differentiate between thermal and light-induced degradation.

-

Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating method, such as HPLC-UV. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Evaluation: Significant degradation in the light-exposed sample, but not the dark control, indicates photosensitivity. The results will determine if light-resistant packaging and handling are required.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, logical pathways can be proposed based on the known chemistry of quinolines and nitroaromatics. [18][19][20]Under forced degradation conditions (e.g., strong UV light, harsh pH, high heat), several reactions could occur.

Caption: Plausible degradation pathways under [11]Reductive, [14]Photolytic, or [21]Severe Hydrolytic/Oxidative stress.

Conclusion

This compound is a strategically designed building block whose value lies in its predictable and versatile reactivity. The C-Br bond is an exceptionally reliable handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. Simultaneously, the nitro group serves as both a powerful activating group and a latent amino functionality. A thorough understanding of its reactivity, coupled with an awareness of its stability profile—particularly its sensitivity to light—is essential for its effective and reliable use in research and development. By leveraging the protocols and insights presented in this guide, scientists can confidently incorporate this potent intermediate into their synthetic endeavors, accelerating the discovery of novel pharmaceuticals and functional materials.

References

-

Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

National Institutes of Health. (2006). Bacterial pathways for degradation of nitroaromatics. NIH. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

PubMed. (2006). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Data. (2025). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Retrieved from [Link]

-

National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. Retrieved from [Link]

-

PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Retrieved from [Link]

-

YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Retrieved from [Link]

-

YouTube. (2019). Buchwald-Hartwig coupling. YouTube. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. LabSolutions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoquinoline. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-7-ethylquinoline. PubChem. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. JACS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

-

ResearchGate. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate. Retrieved from [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. Buy 3-Bromo-8-nitroquinoline | 5341-07-1 [smolecule.com]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]

solubility of 3-Bromo-7-nitroquinoline in various solvents

An In-depth Technical Guide on the Solubility of 3-Bromo-7-nitroquinoline

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent. This guide focuses on this compound (CAS No. 1354221-07-0), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1][2]

A thorough review of the current scientific literature reveals a notable absence of specific, quantitative solubility data for this particular molecule. This document serves to bridge that gap by providing a comprehensive, predictive analysis based on its physicochemical properties and the known behavior of structurally related analogues. Furthermore, we present detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound and similar challenging compounds. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this compound.

Chapter 1: Introduction to this compound

Chemical Identity and Structure

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds known for their wide range of biological activities.[3][4] The core structure consists of a benzene ring fused to a pyridine ring. In this specific derivative, the quinoline scaffold is functionalized with a bromine atom at the 3-position and a nitro group at the 7-position.

-

Chemical Name: this compound

-

Molecular Formula: C₉H₅BrN₂O₂[1]

-

Molecular Weight: 253.05 g/mol [1]

-

Structure:

Significance in Research and Development

Quinoline derivatives are pivotal in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[3][7][8] The specific substitution pattern of this compound makes it a valuable intermediate in organic synthesis.[2][9] The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitro-group can be reduced to an amine, opening pathways to a diverse array of further functionalized molecules.

The Critical Role of Solubility

Solubility is a critical physicochemical parameter that profoundly impacts a compound's journey from laboratory synthesis to clinical application. For poorly soluble compounds, often referred to as "brick dust," significant challenges arise.[10] These include:

-

Synthesis & Purification: Limited choice of reaction solvents and difficulties in crystallization.

-

Biological Assays: Risk of compound precipitation in aqueous assay buffers, leading to inaccurate potency measurements.

-